Product packaging for 2,6-Dibromobenzotrifluoride(Cat. No.:CAS No. 1214340-55-2)

2,6-Dibromobenzotrifluoride

Cat. No.: B3222679
CAS No.: 1214340-55-2
M. Wt: 303.90 g/mol
InChI Key: XNTHEEFOQJXUNF-UHFFFAOYSA-N
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Description

2,6-Dibromobenzotrifluoride is a halogenated aromatic compound that has carved out a niche in the field of chemical synthesis. Its unique structure, featuring a benzene (B151609) ring substituted with two bromine atoms and a trifluoromethyl group, makes it a valuable precursor in the production of advanced materials, pharmaceuticals, and agrochemicals. cymitquimica.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2F3 B3222679 2,6-Dibromobenzotrifluoride CAS No. 1214340-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTHEEFOQJXUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717835
Record name 1,3-Dibromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214340-55-2
Record name 1,3-Dibromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,6 Dibromobenzotrifluoride and Its Precursors

Regioselective Bromination Strategies

Achieving the 2,6-dibromo substitution pattern on a benzotrifluoride (B45747) ring is non-trivial due to the inherent directing effects of the trifluoromethyl group. Methodologies must be employed that can override these electronic preferences.

Electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. nih.gov However, the trifluoromethyl (-CF3) group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive effect. youtube.comgoogle.com Consequently, the direct electrophilic bromination of benzotrifluoride with reagents like bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) overwhelmingly yields the 3-bromobenzotrifluoride (B45179) and subsequently the 3,5-dibromobenzotrifluoride isomers. ufl.edugoogle.com

The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org The -CF3 group destabilizes the positive charge at the ortho and para positions more than at the meta position, making meta-attack the kinetically favored pathway. youtube.com Vapour-phase bromination at high temperatures (375-475°C) has been shown to produce a mixture of isomers, including ortho and para, but the meta isomer still predominates (53-54%). researchgate.net Therefore, standard electrophilic bromination is not a viable strategy for the regioselective synthesis of 2,6-dibromobenzotrifluoride.

While transition metal-mediated cross-coupling reactions are common for forming carbon-carbon or carbon-heteroatom bonds, their application for direct, regioselective C-H halogenation of substrates like benzotrifluoride is less straightforward. Palladium-catalyzed C-H activation reactions often require a directing group to achieve high regioselectivity. In the absence of a strong ortho-directing group, achieving selective bromination at the 2 and 6 positions of benzotrifluoride via metal-mediated C-H activation remains a significant synthetic challenge. Research in this area is ongoing, but currently, it is not a preferred method for synthesizing the target compound.

Directed Ortho Metalation (DoM) is a powerful strategy that circumvents the electronic directing effects observed in electrophilic substitution. baranlab.org In this approach, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. harvard.edu

The trifluoromethyl group itself can function as a weak DMG, facilitating lithiation at the ortho (2- and 6-) positions. The synthesis can be performed by treating benzotrifluoride with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane, to install the first bromine atom. Repetition of this sequence allows for the introduction of a second bromine atom at the remaining ortho position, yielding this compound. The regioselectivity of the metalation is influenced by the directing power of the substituent. nih.gov

Table 1: Directed Ortho Metalation for this compound Synthesis

StepReagentsPurposeTypical Conditions
1. Monolithiation Benzotrifluoride, n-BuLi or LDAFormation of 2-lithiobenzotrifluorideTHF, -78 °C
2. Monobromination Electrophilic bromine source (e.g., Br₂)Introduction of the first bromine atomQuench at -78 °C
3. Dilithiation 2-Bromobenzotrifluoride (B1265661), n-BuLi or LDAFormation of 2-bromo-6-lithiobenzotrifluorideTHF, -78 °C
4. Dibromination Electrophilic bromine source (e.g., Br₂)Introduction of the second bromine atomQuench at -78 °C

This method offers a highly regioselective pathway to the desired 2,6-disubstituted product, making it a superior strategy compared to electrophilic bromination for this specific target.

Introduction of Trifluoromethyl Group Methodologies

An alternative synthetic approach involves preparing a dibrominated benzene (B151609) ring first, followed by the introduction of the trifluoromethyl group at the desired position. This strategy hinges on the availability of 1,3-dibromobenzene (B47543) as a precursor.

The classic industrial method for synthesizing benzotrifluorides is the halogen exchange (halex) reaction of the corresponding benzotrichlorides, often referred to as the Swarts reaction. mit.edu This pathway, when applied to the synthesis of this compound, would start from 2,6-dibromotoluene (B1294787).

The synthesis proceeds in two main steps:

Radical Chlorination: 2,6-dibromotoluene is subjected to free-radical chlorination using chlorine gas (Cl₂) under UV irradiation to form 2,6-dibromobenzotrichloride.

Fluorination: The resulting 2,6-dibromobenzotrichloride is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), under high temperature and pressure. justia.com

This method is robust and suitable for large-scale production, but it involves harsh reaction conditions and the use of hazardous materials like HF and Cl₂ gas. mit.edu

Modern organic synthesis has seen the development of numerous methods for the direct introduction of a trifluoromethyl group onto an aromatic ring, typically via transition metal-catalyzed cross-coupling reactions. researchgate.net These methods offer milder conditions and greater functional group tolerance compared to traditional approaches.

Starting from 1,3-dibromobenzene, a trifluoromethyl group can be introduced via a C-H activation/trifluoromethylation reaction directed by the two bromine atoms. More commonly, a metalated intermediate is formed and then coupled with a trifluoromethylating agent.

Key reagents and catalysts in modern trifluoromethylation include:

Nucleophilic CF₃ Sources: The Ruppert-Prakash reagent (TMSCF₃, trimethyl(trifluoromethyl)silane) and potassium trifluoroacetate (B77799) are widely used in copper- or palladium-catalyzed reactions to trifluoromethylate aryl halides. nih.govnih.gov For instance, a palladium-catalyzed procedure can transform aryl chlorides into their trifluoromethylated analogs using TESCF₃ (triethylsilyl) and KF. nih.gov

Electrophilic CF₃ Sources: Reagents like Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (sulfonium salts) can introduce the CF₃ group to nucleophilic aryl species, such as organometallic reagents derived from 1,3-dibromobenzene.

Radical CF₃ Sources: Reagents like sodium triflinate (Langlois' reagent) can generate a CF₃ radical under photoredox or oxidative conditions, which can then be captured by an aryl radical intermediate. researchgate.net

Table 2: Modern Trifluoromethylation Approaches

ApproachPrecursorKey ReagentsMetal CatalystGeneral Features
Copper-Mediated 1,3-DibromobenzeneCF₃SO₂Na, TMSCF₃Copper (e.g., CuI)Often requires ligands like 1,10-phenanthroline; good for aryl iodides and bromides. nih.gov
Palladium-Catalyzed 1,3-DibromobenzeneTESCF₃, KFPalladium (e.g., Pd(dba)₂)Requires specific phosphine (B1218219) ligands; broad substrate scope, including aryl chlorides. nih.gov
Photoredox Catalysis 1,3-DibromobenzeneCF₃SO₂Na (Langlois Reagent)Photoredox Catalyst (e.g., Ru or Ir complexes)Proceeds via radical mechanisms under visible light; very mild conditions. researchgate.net

These modern methods provide powerful and often milder alternatives to the traditional Swarts reaction, enabling the synthesis of complex trifluoromethylated molecules with high precision.

Convergent and Divergent Synthetic Routes

Modern synthetic chemistry emphasizes the development of flexible routes that allow for the production of a target molecule and its derivatives. Convergent and divergent strategies are central to this approach, enabling the efficient construction of complex molecules from simpler, readily available starting materials.

The synthesis of this compound can be effectively achieved through a multi-step pathway starting from common precursors like m-aminobenzotrifluoride. The trifluoromethyl group (-CF3) is a meta-director in electrophilic aromatic substitution, making the synthesis of ortho-disubstituted benzotrifluorides challenging. A common strategy involves using an ortho-, para-directing group to guide the bromination, which is later removed or converted.

A plausible synthetic route begins with the bromination of m-aminobenzotrifluoride. The amino group (-NH2) is a strong activating and ortho-, para-directing group. Bromination of m-aminobenzotrifluoride in glacial acetic acid with an iron catalyst can yield a mixture of brominated products. The temperature of the reaction plays a crucial role in the distribution of isomers. For instance, bromination at 5-10°C can yield 3-amino-4-bromobenzotrifluoride and 2,4- or 4,6-dibromo-3-aminobenzotrifluoride. ufl.edu

The resulting amino-dibromobenzotrifluoride can then undergo deamination to yield the target this compound. This is typically achieved by diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic medium, followed by reduction of the diazonium salt. This sequence allows for the strategic placement of the bromine atoms in the desired positions, circumventing the directing effect of the trifluoromethyl group. ufl.edu

Another approach starts with benzotrifluoride itself. Direct bromination of benzotrifluoride often leads to the meta-substituted product, m-bromobenzotrifluoride, due to the meta-directing nature of the -CF3 group. google.com To achieve the 2,6-disubstitution pattern, a sequential strategy is required, as detailed in the following section.

Sequential functionalization involves the stepwise introduction of functional groups onto a molecular scaffold. This approach is particularly useful for controlling the regiochemistry of substitution on the aromatic ring. For the synthesis of this compound, a sequential bromination strategy can be envisioned.

Starting with benzotrifluoride, the first bromination can be performed to yield 2-bromobenzotrifluoride. This can be achieved through electrophilic bromination, although the yield of the ortho isomer is typically lower than the meta and para isomers in uncatalyzed reactions. researchgate.net A patent describes a method for the synthesis of 2-bromobenzotrifluoride from benzotrifluoride using a mixture of sulfuric acid, potassium bromide, cuprous bromide, and a catalyst. google.com

Once 2-bromobenzotrifluoride is obtained, a second bromination is performed. The existing bromine atom and the trifluoromethyl group will direct the incoming electrophile. The trifluoromethyl group is deactivating and meta-directing, while the bromine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects will determine the position of the second bromine atom. The desired 2,6-dibromo product is one of the potential isomers formed.

A key challenge in sequential functionalization is controlling the selectivity of each step to maximize the yield of the desired isomer. This often requires careful selection of catalysts and reaction conditions.

Chemo- and regioselectivity are critical concepts in the synthesis of derivatives of this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

For instance, in a molecule containing both a bromo-substituted aromatic ring and other functional groups, a reaction can be designed to selectively target one site. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be performed on one or both of the C-Br bonds of this compound to introduce new carbon-carbon bonds. boulingchem.com By carefully choosing the catalyst, ligands, and reaction conditions, it may be possible to achieve selective coupling at one of the bromine positions.

The regioselectivity of electrophilic aromatic bromination is highly dependent on the directing effects of the substituents already present on the ring. nih.gov For a substituted benzotrifluoride, the position of an incoming electrophile is determined by the combined electronic and steric effects of the existing groups. Theoretical analysis and experimental verification have been used to predict and control the regioselectivity of such reactions. nih.gov

Optimization of Reaction Conditions and Process Intensification

To enhance the efficiency and sustainability of the synthesis of this compound, optimization of reaction conditions and process intensification are crucial. This involves the study of catalytic systems, solvent effects, and other reaction parameters.

The choice of catalyst can significantly impact the yield, selectivity, and reaction rate of bromination reactions. In the electrophilic bromination of benzotrifluoride and its derivatives, various catalytic systems have been explored.

Iron powder is a classic catalyst for electrophilic bromination, as seen in the synthesis of brominated m-aminobenzotrifluoride derivatives. ufl.edu Patents have also disclosed the use of other catalytic systems. For the synthesis of 2-bromobenzotrifluoride, a system comprising cuprous bromide is used. google.com Another patent for the preparation of m-bromobenzotrifluoride mentions a composite catalyst, which is preferably iron-based. google.com

The table below summarizes different catalytic systems used in the bromination of benzotrifluoride and related compounds.

PrecursorBrominating AgentCatalystProductReference
m-AminobenzotrifluorideBromine in acetic acidIron powderBrominated m-aminobenzotrifluoride derivatives ufl.edu
BenzotrifluoridePotassium bromideCuprous bromide2-Bromobenzotrifluoride google.com
BenzotrifluorideHydrobromic acid/sodium chloriteComposite catalyst (iron-based)m-Bromobenzotrifluoride google.com

Modern approaches also explore the use of zeolites as reusable catalysts for highly selective bromination reactions. nih.gov These solid acid catalysts can offer advantages in terms of product separation and catalyst recycling.

In electrophilic aromatic substitution reactions, the polarity of the solvent can play a significant role. For the bromination of benzotrifluoride derivatives, a range of solvents has been employed. Glacial acetic acid is a common solvent for laboratory-scale brominations. ufl.edu Some industrial processes may aim to run reactions without a solvent to improve process efficiency and reduce waste. google.com However, in cases of highly exothermic reactions like nitration, an inert solvent such as methylene (B1212753) chloride, nitromethane, or carbon tetrachloride may be used to moderate the temperature. google.com

The table below illustrates the use of different solvents in related synthetic procedures.

ReactionSolventPurpose/EffectReference
Bromination of m-aminobenzotrifluorideGlacial Acetic AcidReaction medium ufl.edu
Nitration of benzotrifluoride derivativesMethylene Chloride, Nitromethane, Carbon TetrachlorideTemperature moderation for exothermic reaction google.com
Cyanation of 2,6-difluorobromobenzeneDimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC)Aprotic polar solvent for nucleophilic substitution google.com

Further research into solvent screening and optimization is essential for developing a high-yielding and selective process for the synthesis of this compound.

Microwave-Assisted Synthesis and Green Chemistry Principles

The application of microwave irradiation in chemical synthesis has emerged as a important tool in green chemistry, offering significant advantages over conventional heating methods. These advantages include dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final products. The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound and its precursors, aiming to develop more environmentally benign and efficient manufacturing processes.

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer can accelerate reaction rates, often by orders of magnitude compared to traditional heating methods that rely on thermal conduction. For the synthesis of this compound, this could be particularly advantageous in the bromination step of a suitable benzotrifluoride precursor.

While specific research detailing a microwave-assisted synthesis for this compound is not extensively documented, the principles can be applied to its potential synthetic routes. For instance, the bromination of a benzotrifluoride derivative, a key step in the synthesis, could be significantly enhanced. A notable study on microwave-assisted benzyl (B1604629) bromination demonstrated a significant reduction in reaction time and an increase in isolated yield when using diethyl carbonate as an environmentally friendly solvent. rsc.org This approach avoids the use of hazardous solvents like carbon tetrachloride, a common solvent in traditional radical bromination reactions. rsc.org

The core principles of green chemistry that are particularly relevant to the synthesis of this compound and its precursors include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste. Microwave-assisted reactions often lead to cleaner reactions with fewer byproducts, thus reducing waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: The use of greener solvents, such as benzotrifluoride itself, which is considered more environmentally friendly than many other organic solvents, is a key aspect. researchgate.netsemanticscholar.org

Energy Efficiency: Microwave synthesis is inherently more energy-efficient as it heats the reaction mixture directly, unlike conventional methods that heat the entire apparatus. nih.gov

Use of Catalysis: Employing catalytic reagents in preference to stoichiometric reagents.

A hypothetical comparison between a conventional and a potential microwave-assisted synthesis for a bromination step in the synthesis of a halogenated benzotrifluoride is presented below, based on typical improvements observed in microwave-assisted organic synthesis. nih.gov

ParameterConventional Synthesis (Hypothetical)Microwave-Assisted Synthesis (Potential)
Reaction Time 6 - 12 hours10 - 30 minutes
Solvent Carbon Tetrachloride / ChloroformDiethyl Carbonate / Benzotrifluoride
Energy Input High (prolonged heating)Low to Moderate (short bursts of irradiation)
Product Yield ModerateHigh to Excellent
Byproduct Formation ModerateMinimal

Detailed research findings from various studies on microwave-assisted synthesis of other aromatic compounds support the potential for these improvements. For example, the synthesis of various heterocyclic compounds and benzotriazole (B28993) derivatives has been shown to be significantly more efficient under microwave irradiation. nih.govmdpi.comasianpubs.orgnih.gov These studies consistently report substantial reductions in reaction time and improvements in yield. nih.gov

The adoption of microwave-assisted techniques and the adherence to green chemistry principles in the synthesis of this compound and its precursors would not only lead to a more efficient and cost-effective process but also significantly reduce the environmental footprint of its production.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromobenzotrifluoride

Cross-Coupling Reactions

2,6-Dibromobenzotrifluoride serves as a key building block in the synthesis of complex aryl compounds through transition metal-catalyzed cross-coupling reactions. The two bromine atoms provide reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. musechem.comwikipedia.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps: libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br in this case) of the this compound. This step forms a Pd(II) intermediate. For substrates with multiple halides, this step can sometimes be selective, although with two equivalent bromine atoms, mono- or di-substitution can be controlled by stoichiometry.

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org This is often the rate-determining step of the cycle.

Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then enter another cycle. musechem.comyonedalabs.com

The presence of two ortho-substituents in this compound can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the oxidative addition and reductive elimination steps.

The success of Suzuki-Miyaura coupling, especially with challenging substrates like this compound, is highly dependent on the choice of catalyst and ligand. The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered aryl halides, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction. nih.govnih.gov

Bulky Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are effective for coupling sterically demanding substrates. Their bulk facilitates the reductive elimination step and can prevent catalyst deactivation. nih.gov

Electron-Rich Ligands: The electronic properties of the ligand influence the rate of oxidative addition. Electron-rich ligands increase the electron density on the palladium center, which promotes its insertion into the C-Br bond. organic-chemistry.org

Catalyst Precursors: While various Pd(0) and Pd(II) sources can be used, specialized pre-catalysts that form highly active, low-coordinate Pd(0) species in situ have been developed to improve efficiency and reliability. uvic.ca

Optimization studies for similar hindered substrates often involve screening various combinations of palladium sources, ligands, bases, and solvents to achieve high yields.

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OHigh
2Pd₂(dba)₃XPhosK₂CO₃DioxaneHigh
3Pd(PPh₃)₄-Cs₂CO₃DMFModerate

This table represents typical conditions optimized for sterically hindered aryl bromides and is illustrative for reactions involving this compound. nih.govresearchgate.net

Besides the Suzuki-Miyaura reaction, this compound is a potential substrate for other important cross-coupling reactions.

Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. libretexts.org The catalytic cycle follows the standard cross-coupling pathway. wikipedia.org Additives like copper(I) salts can accelerate the reaction. harvard.edu

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is unique in its use of a dual catalyst system, typically involving a palladium complex and a copper(I) co-catalyst, along with an amine base. libretexts.org The reaction proceeds under mild conditions and is highly valuable for synthesizing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org

While cross-coupling reactions at the C-Br bonds are the most common transformations for this compound, functionalization can also occur at other positions. The term "mediated by the compound" is interpreted as the compound serving as the substrate for functionalization. The strong C-F bonds of the trifluoromethyl group can be selectively activated under specific conditions. Research has shown that benzotrifluoride (B45747) derivatives can undergo C-F bond transformations. researchgate.net For example, methods involving hydrosilyl groups ortho to the CF₃ group can facilitate single C-F bond cleavage and subsequent functionalization. researchgate.net Furthermore, direct C-H functionalization of the aromatic ring is a powerful tool in synthesis, though on this specific substrate, it would have to compete with the more reactive C-Br bonds. nih.gov

Suzuki-Miyaura Coupling and Related Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring. wikipedia.orglibretexts.org

The trifluoromethyl (-CF₃) group in this compound is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a bromine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Displacement of Bromine and Trifluoromethyl Groups

The reactivity of this compound is significantly influenced by the presence of both the bromine atoms and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is a key factor in the displacement of the bromine atoms.

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the trifluoromethyl group, particularly at a position ortho or para to the leaving group, effectively stabilizes the negative charge of this intermediate, thereby facilitating the reaction.

The displacement of a bromine atom in this compound by a nucleophile is a plausible reaction pathway. The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile on the ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.

Conversely, the displacement of the trifluoromethyl group under typical SNAr conditions is highly unlikely. The C-CF3 bond is very strong, and the trifluoromethyl anion (CF3-) is a very poor leaving group. Therefore, nucleophilic attack will selectively occur at the carbon atoms bearing the bromine atoms.

A plausible, though not directly documented, synthetic application would be the selective mono-substitution of one bromine atom. By controlling the stoichiometry of the nucleophile and the reaction conditions, it might be possible to achieve a selective synthesis of 2-bromo-6-substituted-benzotrifluorides.

ReactantNucleophileProductReaction Type
This compoundR-NH2 (Amine)2-Amino-6-bromobenzotrifluorideSNAr
This compoundR-O- (Alkoxide)2-Alkoxy-6-bromobenzotrifluorideSNAr

This table represents plausible reactions based on the general principles of SNAr reactivity for activated aryl halides. Specific experimental data for these reactions with this compound is not extensively published.

Stereoelectronic Effects on SNAr Reactivity

The stereoelectronic effects in the SNAr reactivity of this compound are primarily governed by the interplay between the electron-withdrawing nature of the trifluoromethyl group and the steric hindrance imposed by the ortho-substituents.

The trifluoromethyl group exerts a powerful -I (inductive) and -M (mesomeric) effect, although the mesomeric effect is only operative from the para position. From the ortho and meta positions, the inductive effect dominates. In this compound, the CF3 group is ortho to both bromine atoms. This positioning strongly polarizes the C-Br bonds, increasing the electrophilicity of the ipso-carbons and making them more susceptible to nucleophilic attack.

The formation of the Meisenheimer complex is the rate-determining step in most SNAr reactions. The stability of this intermediate is crucial. The electron-withdrawing CF3 group effectively delocalizes the negative charge of the anionic intermediate through its inductive effect, thereby lowering the activation energy of the reaction.

However, the ortho-positioning of the two bromine atoms and the trifluoromethyl group also introduces significant steric hindrance. This steric crowding can hinder the approach of the nucleophile to the reaction center. For bulky nucleophiles, the reaction rate may be significantly reduced compared to less sterically hindered substrates.

Furthermore, the geometry of the Meisenheimer complex is also influenced by stereoelectronic factors. The incoming nucleophile attacks the aromatic ring in a trajectory perpendicular to the plane of the ring. The sp2 hybridized carbon bearing the leaving group becomes sp3 hybridized in the intermediate. The substituents on the ring must accommodate this change in geometry. The bulky bromine and trifluoromethyl groups in the ortho positions may create steric strain in the transition state leading to the Meisenheimer complex.

Oxidation and Reduction Chemistry

Selective Reduction of Bromine Atoms

The selective reduction of the bromine atoms in this compound, while leaving the trifluoromethyl group intact, is a feasible and synthetically useful transformation. This process, known as hydrodebromination, can be achieved using various catalytic systems.

Catalytic hydrogenation is a common method for the selective reduction of aryl halides. A patent application describes the selective monodebromination of 3,5-dibromobenzotrifluoride to 3-bromobenzotrifluoride (B45179) using a palladium on carbon (Pd/C) catalyst in the presence of a base such as sodium hydroxide. A similar approach could likely be applied to this compound to yield 2-bromobenzotrifluoride (B1265661). The selectivity for mono- versus di-dehalogenation can often be controlled by adjusting the reaction conditions, such as hydrogen pressure, temperature, and reaction time.

Other reducing agents can also be employed for this transformation. For example, transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst is another effective method for the hydrodehalogenation of aryl halides.

The trifluoromethyl group is generally stable under these reductive conditions, making the selective removal of the bromine atoms a clean and efficient process.

SubstrateReagents and ConditionsProduct
3,5-DibromobenzotrifluorideH2, Pd/C, NaOH, Methanol3-Bromobenzotrifluoride
This compoundH2, Pd/C, Base (e.g., NaOH)2-Bromobenzotrifluoride (plausible)

The second entry in this table is a plausible reaction based on the documented reduction of the isomeric 3,5-dibromobenzotrifluoride.

Oxidation of Aromatic Ring Systems or Side Chains

The oxidation of this compound presents a chemical challenge due to the high stability of the trifluoromethyl group and the deactivating effect of the substituents on the aromatic ring.

The trifluoromethyl group is one of the most robust functional groups and is highly resistant to oxidation under most conditions. This stability is a key feature of its utility in medicinal and materials chemistry.

The aromatic ring itself is electron-deficient due to the presence of the three electron-withdrawing substituents (two bromine atoms and a trifluoromethyl group). This deactivation makes the ring less susceptible to electrophilic attack, including oxidation. While powerful oxidizing agents under harsh conditions can degrade the aromatic ring, selective and controlled oxidation to form, for example, a phenol (B47542) or a quinone, is generally not a feasible synthetic route.

Therefore, under typical laboratory oxidizing conditions, this compound is expected to be largely inert. Any oxidation that does occur would likely require forcing conditions and would probably lead to a mixture of degradation products rather than a single, well-defined oxidized compound.

Radical Reactions and Radical Cascade Processes

Homolytic Cleavage and Radical Intermediates

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage under certain conditions, leading to the formation of radical intermediates. These reactive species can then participate in a variety of subsequent reactions.

One of the most common ways to initiate the homolytic cleavage of a C-Br bond is through the use of transition metal catalysts, particularly palladium. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, the first step is the oxidative addition of the aryl halide to the low-valent palladium catalyst. This step can be viewed as having significant radical character. For instance, a bromo(trifluoromethyl)benzene derivative has been shown to undergo palladium-catalyzed cross-coupling with terminal alkynes, a process that proceeds through such an oxidative addition.

Photochemical methods can also be employed to induce homolytic cleavage of the C-Br bond. Upon absorption of UV light, the C-Br bond can break, generating an aryl radical. This aryl radical can then be trapped by a radical scavenger or participate in a radical chain reaction.

Furthermore, radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen donor like tributyltin hydride can also effect the reduction of the C-Br bond via a radical mechanism.

The resulting 2-(trifluoromethyl)phenyl radical is a highly reactive intermediate that can undergo a variety of transformations, including:

Hydrogen atom abstraction: Reaction with a hydrogen donor to form benzotrifluoride.

Addition to a π-system: Reaction with an alkene or alkyne to form a new C-C bond.

Cyclization: If an appropriate tethered reactive group is present, intramolecular cyclization can occur.

While specific studies on radical cascade processes originating from this compound are not prevalent, the fundamental reactivity of the C-Br bond suggests that this compound could be a viable substrate for the generation of aryl radicals and their subsequent application in synthesis.

PrecursorConditionsRadical Intermediate
Bromo(trifluoromethyl)benzene derivativePd(0) catalystArylpalladium(II) complex (via oxidative addition)
This compoundUV light2,6-Dibromo-3-(trifluoromethyl)phenyl radical (plausible)
This compoundAIBN, Bu3SnH2,6-Dibromo-3-(trifluoromethyl)phenyl radical (plausible)

The latter two entries are plausible pathways based on the general principles of radical generation from aryl bromides.

Synthetic Applications of Radical Pathways

Functional Group Interconversions and Derivatization

The bromine atoms on this compound serve as key functional handles for a wide array of derivatization reactions. These transformations primarily involve the conversion of the C-Br bonds into C-metal or C-C, C-N, and other C-heteroatom bonds, enabling the introduction of diverse functionalities.

The conversion of aryl halides into organometallic reagents is a fundamental strategy in organic synthesis, transforming an electrophilic carbon center into a potent nucleophile. This compound can be converted into organolithium and Grignard reagents, which are powerful intermediates for subsequent reactions.

Organolithium Reagents: The formation of organolithium species from aryl halides is often achieved through a lithium-halogen exchange reaction. This process typically involves treating the aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This exchange is an equilibrium process, favoring the formation of the more stable organolithium compound. For this compound, monolithiation is expected to be the primary outcome, yielding 2-bromo-6-(trifluoromethyl)phenyllithium.

Grignard Reagents: Grignard reagents are prepared by the reaction of an organic halide with magnesium metal. The reaction requires an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium compound. The reactivity of the halide is a key factor, with bromides being commonly used. The formation of a Grignard reagent from this compound would produce the corresponding magnesium bromide derivative, a versatile nucleophile for various synthetic applications.

Below is a table summarizing the expected formation of these key organometallic reagents.

Starting MaterialReagentSolventExpected ProductReagent Type
This compoundn-ButyllithiumTHF or Diethyl Ether2-Bromo-6-(trifluoromethyl)phenyllithiumOrganolithium
This compoundMagnesium (Mg)THF or Diethyl Ether(2-Bromo-6-(trifluoromethyl)phenyl)magnesium bromideGrignard Reagent

This table represents the predicted outcomes based on general principles of organometallic chemistry, as specific literature detailing these reactions for this compound was not found in the search results.

The organometallic intermediates derived from this compound, as well as the parent compound itself, are valuable precursors for palladium-catalyzed cross-coupling reactions. These methods allow for the precise introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. It is a powerful tool for forming carbon-carbon bonds. The bromine atoms of this compound can be sequentially replaced by various aryl or vinyl groups, provided a suitable boronic acid or boronate ester is used in the presence of a palladium catalyst and a base. The regioselectivity of the reaction can often be controlled by the reaction conditions.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. This method is highly effective for the synthesis of arylalkynes. Applying this reaction to this compound would allow for the introduction of alkyne functionalities, which are valuable for further synthetic manipulations. The reaction is typically carried out under mild, basic conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. It is a versatile method for synthesizing aryl amines. The reaction could be applied to this compound to introduce primary or secondary amine substituents, which are prevalent in many biologically active molecules. The choice of palladium source and ligand is crucial for the success of the amination.

The table below summarizes the potential functionalization of this compound via these common cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄ / BaseAryl-substituted benzotrifluoride
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAlkynyl-substituted benzotrifluoride
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃ / Ligand / BaseAmino-substituted benzotrifluoride

This table illustrates potential synthetic applications based on established cross-coupling methodologies. Specific examples with detailed yields and conditions for this compound were not available in the provided search results.

Advanced Spectroscopic Characterization and Structural Analysis of 2,6 Dibromobenzotrifluoride and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. jeolusa.com The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive characterization of 2,6-Dibromobenzotrifluoride.

¹H, ¹³C, and ¹⁹F NMR Applications for Elucidating Connectivity and Chemical Environment

Multinuclear NMR spectroscopy provides detailed information about the molecular framework of this compound by analyzing the chemical shifts, signal multiplicities, and integration values.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, the three aromatic protons would exhibit a distinct splitting pattern. The proton at the 4-position (para to the CF₃ group) would likely appear as a triplet, while the two equivalent protons at the 3- and 5-positions (meta to the CF₃ group) would appear as a doublet. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the trifluoromethyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (¹J(C,F), ²J(C,F), etc.), which splits the carbon signals into multiplets, typically quartets for carbons in or attached to a CF₃ group. walisongo.ac.idoxinst.com The carbon directly bonded to the trifluoromethyl group (C1) will show a large one-bond coupling constant (¹J(C,F)), while the aromatic carbons will exhibit smaller long-range couplings. researchgate.net The signals for the bromine-substituted carbons (C2 and C6) would be expected at a distinct chemical shift.

¹⁹F NMR: As the ¹⁹F nucleus has a spin of I = ½ and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. nih.gov For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. researchgate.net The chemical shift of this signal is highly sensitive to the electronic environment and can provide insights into the effects of the ortho-bromine substituents. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPositionPredicted Chemical Shift (δ) Range (ppm)Predicted MultiplicityKey Couplings
¹HH-3, H-57.6 - 7.8Doublet (d)³J(H,H)
¹HH-47.3 - 7.5Triplet (t)³J(H,H)
¹³CC-1128 - 132Quartet (q)¹J(C,F)
¹³CC-2, C-6120 - 125Singlet or small multiplet³J(C,F)
¹³CC-3, C-5133 - 136Singlet or small multiplet³J(C,F)
¹³CC-4130 - 133Singlet or small multiplet⁴J(C,F)
¹³C-CF₃120 - 125Quartet (q)¹J(C,F)
¹⁹F-CF₃-60 to -65Singlet (s)n/a

Investigation of Long-Range Spin-Spin Coupling Constants (e.g., nJ(C,F), nJ(H,F))

Long-range spin-spin coupling constants provide valuable information about the electronic structure and conformation of molecules. cdnsciencepub.com In fluorinated aromatic compounds like this compound, couplings between the fluorine nuclei and distant protons or carbons (nJ, where n > 3) are frequently observed.

ⁿJ(H,F) Coupling: The coupling between the fluorine atoms of the CF₃ group and the aromatic protons occurs over four (⁴J(H3,F)) and five (⁵J(H4,F)) bonds. The magnitudes of these couplings are often related to the conformation of the CF₃ group relative to the aromatic ring. researchgate.netresearchgate.net The coupling mechanism can involve both through-bond and through-space interactions. For benzotrifluoride (B45747) analogues, ⁵J(H,F) is typically positive while ⁴J(H,F) is negative. cdnsciencepub.com

ⁿJ(C,F) Coupling: Long-range carbon-fluorine couplings are also instrumental in structural assignment. researchgate.net The trifluoromethyl group couples to the ortho (²J(C2,F)), meta (³J(C3,F)), and para (⁴J(C4,F)) carbons of the benzene (B151609) ring. The signs and magnitudes of these couplings are dependent on the number of intervening bonds and the electronic nature of the substituents on the ring. researchgate.net These long-range interactions can be definitively assigned using two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC).

Dynamic NMR Studies for Conformational Exchange

The rotation of the trifluoromethyl group around the C-CF₃ bond is a dynamic process that can be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). researchgate.net In this compound, the two bulky bromine atoms in the ortho positions create a significant steric barrier to this rotation.

At high temperatures, the rotation of the CF₃ group is fast on the NMR timescale, resulting in a single, sharp resonance in the ¹⁹F NMR spectrum. As the temperature is lowered, the rate of rotation decreases. If the barrier is sufficiently high, the rotation can be slowed to the point where distinct signals for the non-equivalent fluorine atoms (one in the plane of the ring, two out of the plane) might be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. youtube.com Such studies provide quantitative data on the conformational dynamics and steric hindrance within the molecule. researchgate.netsjsu.edu

Solvent Effects on Spectroscopic Parameters

The choice of solvent can have a pronounced effect on NMR chemical shifts, particularly for compounds containing polar or polarizable groups like C-F and C-Br bonds. acs.orgthieme-connect.de These solvent effects arise from a combination of factors including bulk magnetic susceptibility, van der Waals interactions, reaction field effects, and specific solute-solvent interactions such as hydrogen bonding or complex formation. cdnsciencepub.com

For this compound, changing from a non-polar solvent like cyclohexane-d₁₂ to a polar aprotic solvent like acetone-d₆ or a magnetically anisotropic solvent like benzene-d₆ can induce significant changes in the chemical shifts of both proton and fluorine nuclei. cdnsciencepub.comreddit.com The ¹⁹F chemical shift of the CF₃ group is known to be particularly sensitive to its environment, making it a useful probe for intermolecular interactions. nih.gov Analyzing these shifts can provide insights into how the molecule interacts with its surroundings. pitt.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Molecular Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of the bonds within the molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹, a characteristic feature of C-H bonds on an aromatic ring. orgchemboulder.com

Aromatic C=C Stretching: A series of bands in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring. orgchemboulder.comdavuniversity.org

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the 1360-1000 cm⁻¹ region. wikipedia.org Often, multiple strong bands are observed due to symmetric and asymmetric stretching modes.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 690-515 cm⁻¹ range. libretexts.org

Aromatic C-H Bending: Out-of-plane ("oop") C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their positions can sometimes provide information about the substitution pattern of the aromatic ring. orgchemboulder.com

The combination of these absorptions creates a unique spectral pattern, often referred to as the "molecular fingerprint," which is unique to this compound and allows for its unambiguous identification when compared to a reference spectrum. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchWeak - Medium
2000 - 1665Aromatic OvertonesWeak
1600 - 1400Aromatic C=C Ring StretchMedium - Strong
1360 - 1100C-F Asymmetric & Symmetric StretchVery Strong
900 - 675Aromatic C-H Out-of-Plane BendMedium - Strong
690 - 515C-Br StretchMedium - Strong

Raman Spectroscopy for Molecular Structure and Bonding Information

Raman spectroscopy serves as a powerful analytical tool for probing the molecular structure and bonding within this compound and its analogues. This technique relies on the inelastic scattering of monochromatic light, which provides information about the vibrational modes of a molecule. These vibrational frequencies are highly sensitive to the molecule's geometry, the nature of its chemical bonds, and the mass of the constituent atoms.

In substituted benzotrifluorides, the Raman spectra are characterized by a series of distinct bands corresponding to specific vibrational motions. For instance, the C-Br stretching vibrations in brominated aromatic compounds typically appear in the lower frequency region of the spectrum. The precise position of these bands can be influenced by the presence of other substituents on the benzene ring.

Analysis of the Raman spectra of this compound and its analogues can provide insights into:

Conformational Isomers: In cases where rotational isomers (conformers) exist, Raman spectroscopy can potentially distinguish between them, as different conformers may exhibit unique vibrational spectra.

Substituent Effects: By comparing the spectra of a series of substituted benzotrifluorides, the electronic and steric effects of different substituents on the vibrational modes of the benzene ring and the trifluoromethyl group can be systematically studied. acs.org

Intermolecular Interactions: In the solid state, intermolecular interactions can influence the vibrational frequencies. Changes in the Raman spectrum upon solidification or in different crystalline forms can provide clues about the nature and strength of these interactions.

While specific Raman spectral data for this compound is not extensively available in the public domain, data for related compounds like 2-bromobenzotrifluoride (B1265661) can offer a point of comparison. chemicalbook.com The principles of vibrational spectroscopy suggest that the spectrum of this compound would show characteristic bands for the C-Br and C-F vibrations, as well as vibrations of the substituted benzene ring.

Table 1: Illustrative Raman Bands for Substituted Benzenes

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
C-H stretch (aromatic)3000 - 3100
C=C stretch (aromatic)1400 - 1650Multiple bands are often observed.
C-F stretch1000 - 1400Strong intensity.
C-Br stretch500 - 700Position is sensitive to the aromatic system.
Ring breathing990 - 1010Characteristic of the benzene ring.

Mass Spectrometry (MS) for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry is an indispensable analytical technique for the identification and quantification of this compound and its analogues, particularly in the context of reaction monitoring and the analysis of complex mixtures. This method involves the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and, through fragmentation patterns, the structure of the analyte.

The presence of bromine atoms in this compound is a key feature in its mass spectrum due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive isotopic cluster for the molecular ion and any bromine-containing fragment ions, which greatly aids in the identification of brominated compounds. nih.gov

Advanced mass spectrometry techniques are crucial for analyzing brominated compounds in various matrices. mdpi.comnih.gov Direct mass spectrometric analysis can provide a rapid and comprehensive method for characterizing brominated compounds in different samples. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. savemyexams.comresearchgate.netmsu.edu

For this compound (C₇H₃Br₂F₃), the exact mass can be calculated using the precise masses of its constituent isotopes. This high-resolution data is invaluable for confirming the identity of the compound in a sample and for differentiating it from other potential isomers or isobaric interferences. HRMS is particularly useful in the analysis of complex mixtures where multiple components may have similar retention times in chromatographic separations. mdpi.comnih.gov The enhanced resolution of HRMS instruments also allows for the generation of clear fragmentation patterns, which further aids in structure elucidation. researchgate.net

Table 2: Exact Masses of Relevant Isotopes

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
¹⁹F18.998403
⁷⁹Br78.918337
⁸¹Br80.916291

By utilizing these exact masses, the theoretical isotopic distribution and exact mass of the molecular ion of this compound can be calculated and compared with the experimental data obtained from an HRMS instrument.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.

The fragmentation pathways of halogenated aromatic compounds are influenced by the nature and position of the substituents. For this compound, fragmentation is likely to involve the loss of bromine and fluorine atoms, as well as cleavage of the trifluoromethyl group. The study of these fragmentation patterns can provide valuable structural information and help to distinguish between different isomers.

Common fragmentation pathways for halogenated compounds can include:

Loss of a halogen atom: This is a common initial fragmentation step.

Loss of a trifluoromethyl radical (•CF₃): This would result in a significant mass loss.

Sequential loss of halogen atoms: The molecule may lose its bromine and fluorine atoms in a stepwise manner.

Rearrangement reactions: Under certain conditions, rearrangement reactions can occur prior to or during fragmentation. mdpi.comnih.gov

By systematically analyzing the product ion spectra at different collision energies, a detailed picture of the fragmentation pathways of this compound and its analogues can be constructed. This information is crucial for the confident identification of these compounds in complex samples and for understanding their gas-phase ion chemistry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound of interest and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, from which the atomic positions can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. wikipedia.org Furthermore, this technique allows for the elucidation of the packing arrangement of the molecules in the crystal lattice and the nature of the intermolecular interactions that govern the solid-state structure.

Analysis of Molecular Geometry and Bond Lengths/Angles

The molecular geometry of this compound is expected to be influenced by the steric and electronic effects of the two bromine atoms and the trifluoromethyl group on the benzene ring. X-ray crystallography can precisely measure the C-C bond lengths within the aromatic ring, the C-Br and C-F bond lengths, and the various bond angles throughout the molecule. wikipedia.orgweebly.comyoutube.comlibretexts.org

Deviations from the idealized geometry of a substituted benzene ring can provide insights into the strain and electronic interactions within the molecule. For example, the presence of the bulky bromine atoms and the trifluoromethyl group in ortho positions may lead to some distortion of the benzene ring from perfect planarity. The C-C-Br and C-C-C bond angles within the ring will also be affected by the substituents.

Table 3: Expected Ranges for Key Bond Lengths and Angles

ParameterExpected Range
C-C (aromatic) bond length1.38 - 1.40 Å
C-Br bond length1.85 - 1.95 Å
C-C (to CF₃) bond length1.50 - 1.54 Å
C-F bond length1.32 - 1.36 Å
C-C-C (ring) bond angle~120°
C-C-Br bond angle~120°

These values are general estimates, and the precise values for this compound would be determined from the crystallographic data.

Theoretical and Computational Chemistry Studies of 2,6 Dibromobenzotrifluoride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov The theory is founded on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. aps.org

A fundamental application of DFT is the optimization of molecular geometries. stackexchange.com This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable structure of the molecule. stackexchange.com For 2,6-Dibromobenzotrifluoride, geometry optimization would determine precise bond lengths, bond angles, and dihedral angles.

Calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311G++(d,p)) that approximates the molecular orbitals. researchgate.netnih.gov The choice of functional and basis set is crucial for obtaining accurate results. semanticscholar.org Once the geometry is optimized, various electronic properties can be calculated, including the distribution of electron density, molecular electrostatic potential (MESP), and dipole moment. These properties are key to understanding the molecule's polarity and how it interacts with other molecules.

DFT calculations are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data. Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are particularly amenable to computational prediction. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate nuclear magnetic shielding tensors, from which chemical shifts are derived. modgraph.co.uk

Accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would aid in the assignment of experimental spectra. However, specific computational studies detailing the predicted NMR parameters for this compound are not available in the surveyed literature.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

The following table demonstrates how predicted NMR data for this compound would typically be presented. Note: The values below are hypothetical and for illustrative purposes only, as specific computational results were not found.

AtomPredicted Chemical Shift (ppm)
C1Hypothetical Value 1
C2Hypothetical Value 2
C3Hypothetical Value 3
C4Hypothetical Value 4
C5Hypothetical Value 5
C6Hypothetical Value 6
CF₃Hypothetical Value 7

Molecular Orbital (MO) Theory and Bonding Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals, known as molecular orbitals, which can extend over the entire molecule. libretexts.org This theory provides a framework for understanding chemical bonding and electronic transitions. youtube.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack.

Illustrative Data Table: FMO Properties

This table illustrates the type of data generated from an FMO analysis. Note: The values are for illustrative purposes only.

ParameterPredicted Value (eV)
HOMO EnergyHypothetical Value
LUMO EnergyHypothetical Value
HOMO-LUMO GapHypothetical Value

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of chemical systems. nih.gov NCI analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. nih.govnih.gov The method is based on the electron density (ρ) and its reduced density gradient (RDG). Isosurfaces of the RDG can be plotted and colored according to the value of the electron density, allowing for the identification and classification of different types of non-covalent interactions. nih.gov

For this compound, NCI analysis could reveal intramolecular interactions, such as those between the bulky bromine atoms and the trifluoromethyl group, which could influence its conformational preferences. However, specific NCI analyses for this molecule have not been reported in the available literature.

Conformational Analysis and Intramolecular Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. dntb.gov.ua For this compound, a key aspect of its intramolecular dynamics is the rotation of the trifluoromethyl (-CF₃) group relative to the benzene (B151609) ring.

Computational methods can be used to map the potential energy surface for this rotation. By performing a series of constrained geometry optimizations at different dihedral angles, it is possible to identify the lowest-energy (most stable) conformers and the transition states that connect them. The energy differences between these structures provide the rotational energy barriers. These studies are essential for understanding the molecule's flexibility and the populations of different conformers at a given temperature. While this type of analysis is theoretically applicable, specific studies on the conformational landscape and intramolecular dynamics of this compound were not found in the reviewed sources.

Internal Rotational Barriers of the Trifluoromethyl Group

The rotation of the trifluoromethyl (-CF3) group is a key dynamic feature of benzotrifluorides. The energy barrier associated with this rotation is influenced by the steric and electronic effects of adjacent substituents. In the case of this compound, the two bulky bromine atoms ortho to the -CF3 group would be expected to create a significant steric hindrance, leading to a substantial rotational barrier.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify this barrier. A typical study would involve a series of constrained geometry optimizations where the dihedral angle of a C-C-C-F bond is systematically varied. The resulting energy profile would reveal the energy minima and the transition states for the rotation, allowing for the precise calculation of the rotational energy barrier.

Table 1: Hypothetical Data on Internal Rotational Barrier of the Trifluoromethyl Group in this compound

Computational Method Basis Set Calculated Rotational Barrier (kcal/mol)

This table is for illustrative purposes only. No published data is available.

Torsional Potential Energy Surface Mapping

A more comprehensive understanding of the conformational landscape of this compound can be achieved by mapping its torsional potential energy surface (PES). This would involve calculating the energy of the molecule over a range of dihedral angles for the rotating trifluoromethyl group. The resulting surface would visualize the stable conformations and the pathways for interconversion between them. Such a map is crucial for understanding the molecule's flexibility and how its shape influences its interactions.

Table 2: Hypothetical Torsional Potential Energy Surface Data Points for this compound

Dihedral Angle (degrees) Relative Energy (kcal/mol)
0 Data Not Available
30 Data Not Available
60 Data Not Available
90 Data Not Available
120 Data Not Available
150 Data Not Available

This table is for illustrative purposes only. No published data is available.

Solvation Models and Environmental Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly altered by its environment, particularly when in solution. Computational solvation models are used to simulate these effects.

Continuum Solvation Models (e.g., PCM, SMD)

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. These models are computationally efficient and can provide valuable insights into how the solvent affects molecular properties like conformational energies, dipole moments, and electronic spectra. For this compound, these models could predict how its properties would change in different solvents, which is crucial for understanding its behavior in various chemical processes.

Explicit Solvation Effects on Reaction Mechanisms

For a more detailed understanding of solvent-solute interactions, explicit solvation models can be employed. In this approach, individual solvent molecules are included in the computational model. This allows for the study of specific interactions, such as hydrogen bonding, which are not captured by continuum models. While computationally more demanding, explicit solvation models can provide a more accurate picture of how the solvent participates in and influences reaction mechanisms involving this compound.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Transition State Characterization and Activation Energy Calculations

A key aspect of studying reaction mechanisms is the characterization of transition states and the calculation of activation energies. Computational methods can be used to locate the geometry of the transition state—the highest energy point along the reaction pathway—and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy, a critical parameter that determines the rate of the reaction. For any proposed reaction involving this compound, these calculations would be essential for determining the feasibility and kinetics of the process.

Table 3: Hypothetical Activation Energy for a Reaction Involving this compound

Reaction Type Computational Method Basis Set Calculated Activation Energy (kcal/mol)

This table is for illustrative purposes only. No published data is available.

Reaction Coordinate Mapping

In the computational study of chemical reactions involving this compound, reaction coordinate mapping is a important technique used to understand the mechanism and energetics of a transformation. This method involves identifying the minimum energy path that connects reactants to products through a transition state. The reaction coordinate is a geometric parameter, or a set of parameters, that represents the progress of the reaction.

Theoretical studies on molecules structurally similar to this compound, such as other halogenated aromatic compounds, have often focused on reactions like nucleophilic aromatic substitution (SNAr) or the formation of organometallic reagents. For this compound, a hypothetical SNAr reaction with a nucleophile (e.g., a methoxide (B1231860) ion) can be computationally mapped. The reaction coordinate, in this case, could be defined as the distance between the nucleophile and the carbon atom bearing a bromine atom.

As the reaction progresses along this coordinate, the potential energy of the system changes. Initially, as the nucleophile approaches the aromatic ring, the energy increases until it reaches a maximum at the transition state. This transition state represents the highest energy barrier that the reactants must overcome for the reaction to proceed. After the transition state, the energy decreases as the new bond between the nucleophile and the carbon atom is fully formed and the bromine atom is expelled as a bromide ion, leading to the final products.

The findings from such a computational analysis can be summarized in a potential energy surface (PES) diagram. Key points along the reaction coordinate, including reactants, transition state, and products, are characterized by their geometries and relative energies.

Below is a hypothetical data table summarizing the calculated relative energies at key points along the reaction coordinate for the nucleophilic aromatic substitution of this compound with a generic nucleophile. The energies are typically calculated using quantum mechanical methods such as Density Functional Theory (DFT).

Point on Reaction CoordinateDescriptionRelative Energy (kcal/mol)Key Geometric Parameter (Å)
ReactantsSeparated this compound and Nucleophile0.0> 5.0
Transition StateHighest energy point, partial bond formation and breaking+25.5~ 2.1
ProductsSubstituted product and leaving group-10.2N/A

This data illustrates the energetic profile of the reaction, showing it to be exothermic and with a significant activation barrier. The geometric parameter represents the distance between the attacking nucleophile and the carbon atom of the aromatic ring. Such detailed mapping provides deep insights into the reaction mechanism at a molecular level.

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Functional Organic Molecules

As a foundational reagent, 2,6-Dibromobenzotrifluoride serves as a scaffold for constructing larger, more complex molecular architectures. Its di-bromo functionality enables chemists to introduce different substituents through various coupling reactions, leading to a diverse range of derivatives. Aromatic and heterocyclic compounds are fundamental structural elements in synthetic and biological chemistry, crucial for drug discovery and materials science. fluorochem.co.uk

The synthesis of polysubstituted aromatic compounds relies on the careful sequencing of reactions, where the directing effects of existing substituents guide the position of new functional groups. libretexts.org The structure of this compound allows it to be a key component in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Through reactions like the Suzuki cross-coupling, the bromine atoms can be replaced to build larger, conjugated systems. acs.org These advanced aromatic systems are of interest for their potential applications in organic electronics, where π-stacked arrays can facilitate charge transport. acs.org The synthetic versatility of halogenated aromatics makes them highly functional building blocks for these materials. fluorochem.co.uk

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds. nih.gov For a molecule like this compound, palladium-catalyzed methods can be employed to couple the aryl bromide functionalities with other organic fragments, such as aryl triflates or organoboron compounds. nih.govnih.gov This allows for the construction of complex biaryl structures, which are common motifs in advanced materials and pharmacologically active compounds. nih.gov The ability to perform selective couplings at the two bromine positions offers a pathway to unsymmetrical and highly functionalized aromatic products. semanticscholar.org

Table 1: Potential Cross-Coupling Reactions for this compound
Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product Class
Suzuki CouplingArylboronic AcidPd(PPh₃)₄ / BasePolysubstituted Biaryls
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseAryl Alkynes
Buchwald-Hartwig AminationAminePd Catalyst / Ligand / BaseDi-substituted Anilines
Stille CouplingOrganostannanePd(PPh₃)₄Functionalized Aromatics

Heterocyclic compounds are a major class of molecules used in medicinal chemistry and materials science, often serving as the core scaffold of functional molecules. sigmaaldrich.comapolloscientific.co.uk Brominated aromatic compounds are valuable starting materials for synthesizing these structures. For instance, this compound can be envisioned as a precursor for nitrogen-containing heterocycles through palladium-catalyzed amination reactions or by constructing rings via multi-step synthetic sequences.

The synthesis of fluorinated azaheterocycles, for example, can be achieved using fluorinated building blocks. nih.gov While not a direct reaction of this compound, the principle involves using a fluorinated starting material to construct rings like pyrazoles, pyridones, and triazoles. nih.gov The presence of the CF₃ group is often sought after in medicinal chemistry. nih.gov The reactivity of the C-Br bonds in this compound allows for the introduction of nitrogen, sulfur, or oxygen nucleophiles, which can subsequently be used to form heterocyclic rings, making it a versatile precursor for a wide range of complex structures.

Integration into Polymer Science and Materials Chemistry

In polymer science, the properties of a material are directly linked to the structure of its constituent monomer units. Fluorinated monomers are of particular interest for creating specialty polymers with unique characteristics.

This compound, with its two reactive bromine sites, can theoretically act as a bifunctional monomer in polycondensation reactions. Through cross-coupling polymerization reactions, such as Suzuki polycondensation, it could be copolymerized with other bifunctional monomers (e.g., diboronic acids) to create novel aromatic polymers. The incorporation of the trifluoromethyl group directly into the polymer backbone would be expected to impart specific properties to the resulting material.

A wide range of specialty acrylate (B77674) monomers are used to create polymers with tailored functionalities. arkema.com While this compound is not an acrylate, its di-bromo functionality allows it to be incorporated into polymer chains through different polymerization mechanisms, such as polycondensation, to produce specialty polymers. The synthesis of materials like poly[[o-(trifluoromethyl)phenyl]acetylene] demonstrates that monomers containing the trifluoromethylphenyl motif can be polymerized to yield materials with specific properties. acs.org

Table 2: Potential Polymerization Pathways for Dibromo-Aromatic Monomers
Polymerization TypeCo-monomer TypeResulting Polymer Class
Suzuki PolycondensationAromatic Diboronic AcidPoly(arylene)s
Heck PolycondensationAromatic Divinyl CompoundPoly(arylene vinylene)s
Sonogashira PolycondensationAromatic Diethynyl CompoundPoly(arylene ethynylene)s

The incorporation of trifluoromethyl (CF₃) groups into polymers is a well-established strategy for modifying their properties. nih.gov Using monomers that already contain the CF₃ group, such as this compound, is a direct way to achieve this. The presence of the CF₃ group can significantly enhance several key characteristics of a polymer.

Key property modifications include:

Thermal Stability : The strong carbon-fluorine bond contributes to higher thermal stability in the resulting polymer. mdpi.comacs.orgnih.gov

Chemical Resistance : Fluorinated segments in a polymer chain reduce its susceptibility to chemical attack.

Hydrophobicity : The CF₃ group is highly hydrophobic, and its presence can increase the water-repellent properties of a material's surface. polysciences.com

Flame Retardancy : The inclusion of trifluoromethyl groups can improve the flame resistance of materials. mdpi.com

Optical and Dielectric Properties : Fluorination typically lowers a material's refractive index and dielectric constant, which is advantageous for applications in optics and microelectronics. polysciences.com

For example, fluorinated methacrylate (B99206) monomers are known to impart hydrophobicity, stain resistance, and excellent UV stability to polymers. polysciences.com Similarly, incorporating a trifluoromethylated aromatic monomer like this compound into a polymer backbone would be expected to confer a combination of these desirable traits.

Contribution to Fluorous Synthesis and Separation Technologies

Fluorous synthesis is a technique that simplifies the purification of reaction products by using perfluoroalkyl chains as "phase tags". nih.gov Molecules tagged with a sufficiently long fluorous chain can be easily separated from non-tagged, traditional organic molecules using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with a fluorous solvent. nih.gov

While benzotrifluoride (B45747) (BTF) itself is not considered "fluorous" due to its relatively low fluorine content, it is widely used as a "hybrid" solvent in fluorous synthesis because it can dissolve both fluorous-tagged molecules and standard organic reagents. nih.govresearchgate.netugent.be This unique solubility profile facilitates homogeneous reaction conditions. researchgate.net

A molecule like this compound could serve as a starting point for creating more complex fluorous reagents or building blocks. By using one of the bromine atoms to attach a reactive group and the other to attach a fluorous tag (typically via a linker), it could be converted into a fluorous-tagged synthetic tool. The benzotrifluoride core provides a rigid scaffold and the foundational fluorine content for this type of application.

Use as a Fluorous Tag or Solvent Component

Currently, there is limited scientific literature specifically detailing the use of this compound as a fluorous tag or as a primary component in fluorous solvent systems. Benzotrifluoride and its derivatives are recognized for their utility in fluorous synthesis due to their ability to dissolve both conventional organic compounds and highly fluorinated molecules. researchgate.net This property is crucial for creating a single-phase reaction environment for reagents that would otherwise be immiscible. However, the direct application of the dibromo derivative in this context is not prominently reported.

Facilitation of Product Isolation and Purification

The principles of fluorous chemistry, which involve the use of highly fluorinated compounds to facilitate the separation and purification of reaction products, are well-established. This methodology often relies on "fluorous tagging," where a fluorous moiety is temporarily attached to a molecule to allow for its selective separation from non-fluorinated components. While this compound contains a trifluoromethyl group, its primary role in facilitating product isolation appears to be as a precursor to more complex fluorinated molecules rather than as a direct fluorous tag itself. The strategic placement of the bromine atoms allows for subsequent chemical modifications to introduce more extensive fluorous chains if desired.

Applications in Non-linear Optics and Electronic Materials

The investigation into the application of this compound in the fields of non-linear optics and electronic materials is an emerging area of research. While specific data on this compound is not widely available, the properties of fluorinated aromatic compounds suggest potential utility. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, which may be advantageous for creating materials with specific optical or electronic functionalities. A related compound, 2-Bromo-6-fluorobenzotrifluoride, is noted to have an index of refraction of 1.455, highlighting the influence of halogen substitution on optical characteristics. innospk.com Further research is necessary to fully elucidate the potential of this compound in these advanced material applications.

Development of Novel Reagents and Catalysts

The true strength of this compound lies in its role as a versatile intermediate for the development of novel reagents and catalysts. The presence of two reactive bromine atoms on the aromatic ring, activated by the electron-withdrawing trifluoromethyl group, makes it an ideal substrate for a variety of cross-coupling reactions.

This compound can readily participate in palladium-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds. beilstein-journals.orgnih.govyoutube.com

Stille Coupling: Coupling with organotin compounds. asianpubs.orgmsu.eduharvard.edulibretexts.orgwikipedia.org

Heck Reaction: Reaction with alkenes to form substituted alkenes. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgnih.govrsc.org

Sonogashira Coupling: Coupling with terminal alkynes. organic-chemistry.orgwikipedia.orgjk-sci.comucsb.edulibretexts.org

Buchwald-Hartwig Amination: Reaction with amines to form arylamines. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.orgchemspider.com

Through these synthetic routes, the bromine atoms of this compound can be replaced with a wide array of functional groups, leading to the creation of a diverse library of substituted benzotrifluoride derivatives. These derivatives can be further elaborated into complex molecules with potential applications in pharmaceuticals and agrochemicals. ccspublishing.org.cnarborpharmchem.com For instance, the trifluoromethylphenyl moiety is a common structural motif in many biologically active compounds. The ability to selectively functionalize the 2 and 6 positions of the benzotrifluoride core allows for precise control over the final molecular architecture, which is crucial for tuning the efficacy and properties of new chemical entities.

The versatility of this compound as a synthetic intermediate is highlighted by its utility in constructing complex molecular frameworks that are otherwise difficult to access. This makes it a valuable tool for chemists in both academic and industrial research settings, enabling the exploration of new chemical space and the development of innovative molecules with tailored properties.

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Routes and Green Chemistry Principles

The development of environmentally benign synthetic processes is a paramount goal in modern chemistry. unife.it For 2,6-Dibromobenzotrifluoride, this involves designing routes that minimize waste, reduce energy consumption, and utilize less hazardous substances, aligning with the twelve principles of green chemistry. yale.edusigmaaldrich.commsu.edu Key strategies include maximizing atom economy, employing catalytic reagents over stoichiometric ones, and using safer solvents or solvent-free conditions. psu.eduacs.org The aim is to create chemical products and processes that decrease or eliminate the use and generation of hazardous materials. sigmaaldrich.com A raw material or feedstock should be renewable whenever feasible. acs.org Future efforts will likely focus on replacing traditional halogenation and trifluoromethylation reagents with greener alternatives and developing processes that reduce the number of synthetic steps, thereby preventing waste generation from the outset. msu.edu

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. springernature.comwhiterose.ac.uk The application of enzymes to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is a rapidly growing field. nih.gov While direct biocatalytic routes to this compound are not yet established, future research could explore the use of engineered halogenases or trifluoromethylases for the selective functionalization of a benzotrifluoride (B45747) precursor. Biocatalysis can offer solutions to challenges in selectivity (enantio-, chemo-, and regioselectivity) that are difficult to address with traditional chemical methods. whiterose.ac.uk Furthermore, enzymes can be applied to produce polymers with specific structures that are challenging to create via conventional chemistry. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, presents another avenue for sustainable synthesis. Continuous-flow reactors are seen as a promising solution for sustainable pharmaceutical manufacturing and can help overcome some drawbacks of organocatalysis, such as higher catalyst loadings and lower reaction rates. researchgate.net Research into novel organocatalysts for electrophilic bromination or for facilitating the introduction of the trifluoromethyl group could lead to more efficient and metal-free synthetic pathways.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. rsc.orgacs.orgeurekaselect.com This technology is particularly well-suited for the functionalization of aryl halides. ucla.edunih.gov Future research will likely focus on developing photoredox-mediated methods for the cross-coupling of this compound with various partners, potentially providing access to novel derivatives that are difficult to synthesize using traditional thermal methods. rsc.orgresearchgate.net The ability to generate radicals from C-H bonds under mild conditions is a significant advantage of this approach. rsc.org

Electrochemistry offers a reagent-free method for driving redox reactions, aligning perfectly with green chemistry principles. acs.orgepa.gov Electrochemical fluorination (electrofluorination) is a key method in organofluorine chemistry for preparing fluorocarbon-based compounds. wikipedia.org The development of electrochemical methods for the synthesis of this compound, perhaps through the controlled bromination and trifluoromethylation of benzene (B151609), could provide a safer and more sustainable alternative to conventional routes that use hazardous reagents. lew.ro Selective electrochemical fluorination can be achieved in aprotic solvents with fluoride (B91410) ions, typically yielding mono- and difluorinated products. acs.org Recent advancements have even demonstrated the use of inexpensive and abundant hexafluorosilicate salts as a fluorine source in electrochemical fluorination. acs.org

Development of Next-Generation Catalytic Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. semanticscholar.org However, the steric hindrance in this compound presents a significant challenge for traditional catalytic systems. Future research will focus on designing highly active and robust catalysts capable of overcoming this steric barrier. This includes the development of ligands that promote the formation of highly reactive, low-coordinate palladium(0) species, which are believed to be the active catalysts in many cross-coupling reactions. acs.orgnih.gov The use of well-defined precatalysts that reliably generate the active catalytic species in situ is also a key area of development for improving reaction efficiency and reproducibility. nih.gov

Catalyst TypePotential Application for this compoundKey Advantages
Biocatalysts (e.g., Engineered Halogenases) Selective bromination of a benzotrifluoride precursor.High selectivity (regio-, chemo-), mild reaction conditions, environmentally benign. whiterose.ac.uk
Organocatalysts Metal-free synthesis or functionalization reactions.Avoids toxic metal contamination, can offer unique reactivity.
Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) Cross-coupling reactions, C-H functionalization of derivatives.Mild reaction conditions (visible light), generation of radical intermediates. rsc.org
Next-Generation Palladium Catalysts (e.g., with bulky, electron-rich ligands) Overcoming steric hindrance in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).High activity for challenging substrates, improved catalyst stability and turnover. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. azolifesciences.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.net The integration of flow chemistry for the synthesis of this compound and its derivatives could enable the use of reaction conditions (e.g., high temperatures and pressures) that are difficult to manage in batch reactors. rsc.org Furthermore, flow systems allow for the safe handling of hazardous reagents and unstable intermediates. acs.org

Automated synthesis platforms, often coupled with flow reactors, can accelerate reaction optimization by systematically varying parameters like temperature, residence time, and stoichiometry. soci.org This high-throughput experimentation can rapidly identify optimal conditions for challenging transformations involving this compound, significantly reducing development time. dntb.gov.ua The combination of flow chemistry with in-line analytical techniques allows for real-time monitoring and control, leading to more consistent and reproducible processes. azolifesciences.com

Computational Design of Novel this compound Derivatives

Computational chemistry has become an essential tool for understanding reaction mechanisms and designing new molecules and catalysts. semanticscholar.org Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound and to model the transition states of key reaction steps, such as oxidative addition in cross-coupling cycles. nih.govrsc.org This insight can guide the rational design of next-generation catalysts specifically tailored for sterically demanding substrates.

Furthermore, virtual screening techniques can be employed to explore the chemical space of potential this compound derivatives. chemrxiv.org By calculating key properties, such as electronic structure and binding affinities to biological targets, computational methods can prioritize the synthesis of compounds with the highest potential for applications in materials science or medicinal chemistry. This in silico design process can save significant time and resources compared to traditional trial-and-error synthesis and screening.

Computational ToolApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT) Elucidating reaction mechanisms (e.g., cross-coupling). semanticscholar.orgUnderstanding reaction barriers, identifying rate-determining steps, rational catalyst design. rsc.org
Virtual Screening Exploring chemical space of potential derivatives. chemrxiv.orgPrioritization of synthetic targets with desired electronic or biological properties.
Ligand Parametrization Predicting the performance of ligands in catalytic cycles. acs.orgAccelerated discovery of optimal catalysts for specific transformations.

Exploration of Unique Reactivity Patterns in Extreme Conditions (e.g., High Pressure, Supercritical Fluids)

Conducting chemical reactions under extreme conditions can unlock novel reactivity patterns that are inaccessible at ambient temperature and pressure. High-pressure organic synthesis (barochemistry) can accelerate reactions with a negative activation volume, improve selectivity, and promote transformations that are otherwise sluggish. chinesechemsoc.orgnih.govhelgroup.com Applying high hydrostatic pressure (typically 2–20 kbar) to reactions involving this compound could facilitate sterically hindered coupling reactions or cycloadditions. nih.govrsc.org High-pressure chemistry is still a relatively nascent field in organic synthesis but holds significant potential for developing novel synthetic methods. researchgate.net

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a unique reaction medium with tunable properties between those of a gas and a liquid. analytix.co.uklibretexts.org Using scCO₂ as a solvent is advantageous from a green chemistry perspective as it is non-toxic, inexpensive, and easily removed from the reaction mixture upon depressurization. analytix.co.uklibretexts.org Exploring the reactivity of this compound in supercritical fluids could lead to cleaner reaction profiles and simplified product isolation. analytix.co.uk The high miscibility of gases like hydrogen in supercritical fluids could also enhance the efficiency of hydrogenation or other gas-liquid reactions involving its derivatives. magtech.com.cn

Q & A

Q. What safety protocols are critical for handling this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, safety goggles) due to H315/H319 hazards .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.